molecular formula C11H12N2O2S B4928277 ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate

Cat. No. B4928277
M. Wt: 236.29 g/mol
InChI Key: RYXYACUFYJOZQH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is an organic compound with the molecular formula C11H12N2O2S . It has an average mass of 236.290 Da and a monoisotopic mass of 236.061951 Da .


Synthesis Analysis

The synthesis of similar compounds has been studied using high-speed vibration milling . The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives was achieved by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .


Physical And Chemical Properties Analysis

This compound appears as a pale yellow to brown powder . It has a melting point between 88.0-97.0°C . The compound has an assay (GC) of ≥95.0% .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . The cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Antitumor Evaluation

The compound has been used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown promising antitumor activities . Most of these compounds revealed high inhibitory effects when screened in vitro for their antiproliferative activity .

Industrial Chemistry and Material Science

Thiophene derivatives, such as this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a significant role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The compound is used in the fabrication of organic light-emitting diodes (OLEDs) . These OLEDs have wide applications in display technology, including televisions, computer monitors, and small, portable system screens such as mobile phones and PDAs .

Synthesis of Anticancer and Anti-Atherosclerotic Agents

Thiophene derivatives are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .

Drug Discovery

As part of the Maybridge Screening Collection, this compound is used in high-throughput screening (HTS) for drug discovery . It’s part of a highly diverse set of over 53,000 hit-like and lead-like molecules used in screening campaigns .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)6-3-4-8-9(6)7(5-12)10(13)16-8/h6H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXYACUFYJOZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1C(=C(S2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate

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